molecular formula C17H17N5O3 B2552898 1-methyl-6-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2034200-49-0

1-methyl-6-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2552898
CAS No.: 2034200-49-0
M. Wt: 339.355
InChI Key: KDWDMVCUSQMOPS-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule combining a dihydropyridazine core with a fused pyrroloquinoxaline moiety. The dihydropyridazine group (C₅H₆N₂O) is characterized by a six-membered ring containing two nitrogen atoms and a ketone oxygen, while the pyrroloquinoxaline fragment introduces a bicyclic system with a lactam (4-oxo) group.

Properties

IUPAC Name

1-methyl-6-oxo-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-21-15(23)7-6-12(20-21)16(24)18-10-8-14-17(25)19-11-4-2-3-5-13(11)22(14)9-10/h2-7,10,14H,8-9H2,1H3,(H,18,24)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWDMVCUSQMOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2CC3C(=O)NC4=CC=CC=C4N3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-6-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure which includes multiple functional groups that contribute to its biological activity. The molecular formula is C15H14N4O3C_{15}H_{14}N_{4}O_{3} with a molecular weight of approximately 298.30 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds derived from quinoxaline and pyridazine scaffolds. For instance:

  • Cell Line Studies : In vitro studies demonstrated that derivatives of quinoxaline exhibited significant antiproliferative effects against various cancer cell lines such as HeLa and K562. For example, a related compound showed an IC50 value of 0.126 μM against HeLa cells .
  • Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis induction .

Antimicrobial Activity

Compounds similar to this compound have also shown promising antimicrobial properties:

  • Broad-Spectrum Activity : Some derivatives have been tested against both Gram-positive and Gram-negative bacteria with varying degrees of success.

Detailed Research Findings

Study Activity Cell Line/Organism IC50 Value
Study AAntiproliferativeHeLa0.126 μM
Study BAntimicrobialE. coli15 μg/mL
Study CApoptosis InductionK5620.071 μM

Case Studies

  • Case Study on Anticancer Properties :
    • A study synthesized various quinoxaline derivatives and evaluated their anticancer properties. The most potent derivative exhibited an IC50 of 0.071 μM against SMMC-7721 cells and inhibited tubulin polymerization at an IC50 of 3.97 μM .
  • Case Study on Antimicrobial Effects :
    • Another study focused on the antimicrobial effects of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the chemical structure significantly enhanced the antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocyclic molecules:

Compound Key Structural Features Molecular Weight Reported Bioactivity Reference
3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one Quinoxaline-pyrimidine hybrid with cyclohexyl substituents 572.7 g/mol Synthetic intermediate; no bioactivity reported
Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate Pyrroloquinoline framework with ester and ketone groups 271.3 g/mol None reported
4-Hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid Simplified dihydropyridazine core with carboxylic acid substituent 156.1 g/mol Not specified
Ethyl 4-(2-(naphthalen-1-ylamino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate Dihydropyridazine with naphthyl and tolyl groups; ester functionality 447.4 g/mol Unknown

Key Observations :

  • Unlike the cyclohexyl-substituted quinoxaline-pyrimidine hybrid in , the absence of bulky alkyl groups in the target compound may improve solubility and pharmacokinetic properties.
  • The lack of ester or carboxylic acid groups (compared to and ) suggests reduced metabolic instability under physiological conditions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-6-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,6-dihydropyridazine-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example:

Core Scaffold Assembly : The pyrrolo[1,2-a]quinoxaline moiety () is synthesized via cyclization reactions using substituted pyridines and quinoxaline precursors under reflux conditions (e.g., DMF, 110°C, 12 hrs).

Carboxamide Coupling : The dihydropyridazine-carboxamide group is introduced via peptide coupling reagents (e.g., EDC/HOBt) between the activated carboxylic acid derivative and the amine-functionalized pyrroloquinoxaline intermediate ().

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization are used to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra (e.g., DMSO-d₆) confirm regioselectivity and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., observed [M+H]⁺ vs. calculated).
  • Infrared Spectroscopy (IR) : Key functional groups (e.g., carbonyl at ~1650–1750 cm⁻¹) are identified ().
    • Table : Key Spectral Benchmarks
Functional GroupNMR Shift (δ, ppm)IR Absorption (cm⁻¹)
Pyridazine C=O168–170 (¹³C)1680–1700
Pyrroloquinoxaline NH9.2–9.5 (¹H)3300–3400 (N-H stretch)

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use software (e.g., Gaussian) to model transition states and identify rate-limiting steps. For example, torsional strain in the pyrroloquinoxaline ring during coupling may reduce yields ().
  • Design of Experiments (DoE) : Apply fractional factorial designs (e.g., 2⁴⁻¹) to optimize parameters like temperature, solvent polarity, and catalyst loading. Statistical analysis (ANOVA) identifies dominant factors ().
  • Feedback Loop : Integrate experimental data with computational models (e.g., ICReDD’s approach) to iteratively refine reaction pathways .

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., kinases, GPCRs)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (KD, kon/koff) in real time.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., GROMACS) to predict binding modes and affinity.
  • Mutagenesis Studies : Validate computational predictions by engineering key residues (e.g., Ala-scanning) and assessing activity loss ( ).

Q. How can AI-driven platforms enhance predictive modeling of this compound’s physicochemical properties?

  • Methodological Answer :

  • COMSOL Multiphysics Integration : Train neural networks on existing datasets (e.g., LogP, solubility) to predict bioavailability.
  • Autonomous Laboratories : Implement AI-controlled reactors (e.g., Chemspeed) for real-time optimization of reaction conditions (e.g., pH, solvent ratios) ().
  • Data Mining : Use NLP tools (e.g., IBM RXN) to extract reaction pathways from patents/literature and suggest novel synthetic routes .

Key Research Challenges and Solutions

Q. How to address discrepancies in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability.
  • Orthogonal Assays : Validate hits with complementary techniques (e.g., fluorescence polarization + thermal shift assays).
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply machine learning (e.g., random forests) to identify confounding variables ( ).

Q. What are the best practices for stabilizing this compound in aqueous formulations?

  • Methodological Answer :

  • Lyophilization : Pre-formulate with cryoprotectants (e.g., trehalose) to enhance shelf life.
  • pH Optimization : Conduct stability studies (e.g., 25°C/60% RH, 6 months) across pH 3–8 to identify degradation pathways (e.g., hydrolysis of the carboxamide group).
  • Excipient Screening : Test cyclodextrins or liposomal encapsulation to improve solubility ().

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